molecular formula C14H15Cl2NS B10821913 Ticlopidine-d4 (hydrochloride)

Ticlopidine-d4 (hydrochloride)

Cat. No.: B10821913
M. Wt: 304.3 g/mol
InChI Key: MTKNGOHFNXIVOS-FOMJDCLLSA-N
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Description

Ticlopidine-d4 (hydrochloride) is a deuterated form of ticlopidine hydrochloride, an antiplatelet medication used to reduce the risk of thrombotic strokes. It belongs to the thienopyridine class of adenosine diphosphate receptor inhibitors. The deuterated form is often used in research to study the pharmacokinetics and metabolism of ticlopidine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ticlopidine involves a multi-step process starting from thiophene. A novel five-step synthetic approach has been developed, providing ticlopidine in 60% overall yield from readily available starting materials. The steps include:

Industrial Production Methods

Industrial production of ticlopidine typically involves large-scale synthesis using the same multi-step process. The method is operationally simple, environmentally acceptable, and uses inexpensive and readily available reagents .

Chemical Reactions Analysis

Types of Reactions

Ticlopidine undergoes several types of chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to obtain ticlopidine or its derivatives .

Scientific Research Applications

Ticlopidine-d4 (hydrochloride) is used extensively in scientific research, particularly in the following fields:

    Chemistry: Studying the synthesis and reaction mechanisms of thienopyridine derivatives.

    Biology: Investigating the biological effects of antiplatelet agents.

    Medicine: Researching the pharmacokinetics and metabolism of ticlopidine to improve its therapeutic efficacy.

    Industry: Developing new antiplatelet drugs and improving existing formulations.

Mechanism of Action

Ticlopidine-d4 (hydrochloride) exerts its effects by inhibiting platelet aggregation. It is a prodrug that is metabolized to an active form, which irreversibly blocks the P2Y12 component of the adenosine diphosphate receptor on the surface of platelets. This prevents fibrinogen from binding to the platelet surface, thereby inhibiting platelet aggregation and prolonging bleeding time .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ticlopidine-d4 (hydrochloride) is unique due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies. This helps in understanding the drug’s behavior in the body and improving its therapeutic applications .

Properties

Molecular Formula

C14H15Cl2NS

Molecular Weight

304.3 g/mol

IUPAC Name

5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride

InChI

InChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8H,5,7,9-10H2;1H/i1D,2D,3D,4D;

InChI Key

MTKNGOHFNXIVOS-FOMJDCLLSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])CN2CCC3=C(C2)C=CS3)Cl)[2H])[2H].Cl

Canonical SMILES

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl.Cl

Origin of Product

United States

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